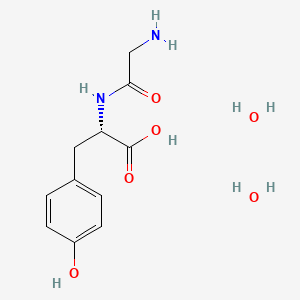

甘氨酰酪氨酸

科学研究应用

Glycyl tyrosine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in peptide synthesis and studies involving peptide bonds.

作用机制

Target of Action

Glycyl tyrosine, also known as Glycyltyrosine dihydrate, is a dipeptide composed of glycine and L-tyrosine . It may function as a signaling molecule and interact with biomolecules .

Mode of Action

The mode of action of Glycyl tyrosine involves its interaction with its targets, leading to various changes. For instance, it has been found to interact with manganese-substituted carboxypeptidase A in aqueous solution . The interaction of Glycyl tyrosine with its targets is complex and involves various factors, including the formation of an enzyme-substrate complex .

Biochemical Pathways

Glycyl tyrosine affects various biochemical pathways. Tyrosine, one of the components of Glycyl tyrosine, is involved in numerous metabolic pathways in plants, serving as a starting point for the production of a variety of structurally diverse natural compounds .

Pharmacokinetics

It is known that glycyl tyrosine has a molecular weight of 2382399

Result of Action

It is known that glycyl tyrosine can serve as a building block for larger peptides or proteins

Action Environment

Environmental factors can influence the action, efficacy, and stability of Glycyl tyrosine. For instance, the solubility of L-tyrosine, one of the components of Glycyl tyrosine, can be effectively increased at a neutral pH when it is coupled with glycine to form Glycyl tyrosine . Additionally, the culture environment, such as nutrient deprivation or pH decrease, can affect the performance of cells producing monoclonal antibodies in fed-batch cultures .

生化分析

Biochemical Properties

Glycyl tyrosine plays a significant role in biochemical reactions, particularly in peptide synthesis and degradation. It interacts with enzymes such as carboxypeptidases, which are involved in the hydrolysis of peptide bonds. Studies have shown that glycyl tyrosine binds to manganese-substituted carboxypeptidase A, affecting the enzyme’s activity . This interaction highlights the importance of glycyl tyrosine in modulating enzyme functions and influencing metabolic pathways.

Molecular Mechanism

At the molecular level, glycyl tyrosine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activities. For instance, the binding of glycyl tyrosine to carboxypeptidase A results in changes in the enzyme’s conformation and activity . Furthermore, glycyl tyrosine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of cells.

准备方法

Synthetic Routes and Reaction Conditions

Glycyl tyrosine can be synthesized through a condensation reaction between glycine and tyrosine. One common method involves the use of N-chloroacetyl-L-tyrosine and concentrated aqueous ammonia in an ammonolysis reaction. The reaction is carried out at a temperature of 40-50°C and a pressure of -0.08 to -0.10 MPa. After the reaction, excess aqueous ammonia is removed by reduced-pressure distillation, and the crude product is purified through recrystallization .

Industrial Production Methods

In industrial settings, glycyl tyrosine is produced using similar synthetic routes but on a larger scale. The process involves the use of readily available and cost-effective raw materials such as chloroacetyl chloride, tyrosine, and ammoniacal liquor. The reaction scheme is optimized to reduce costs and improve yield, making it suitable for large-scale production .

化学反应分析

Types of Reactions

Glycyl tyrosine undergoes various chemical reactions, including:

Oxidation: Glycyl tyrosine can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of glycyl tyrosine .

相似化合物的比较

Similar Compounds

Glycyl-L-alanine: Another dipeptide composed of glycine and alanine.

Glycyl-L-phenylalanine: A dipeptide consisting of glycine and phenylalanine.

Alanyl-L-tyrosine: A dipeptide formed from alanine and tyrosine.

Uniqueness of Glycyl Tyrosine

Glycyl tyrosine is unique due to its specific combination of glycine and tyrosine, which imparts distinct properties such as enhanced solubility and stability in cell culture media. This makes it particularly valuable in biopharmaceutical applications where high concentrations of tyrosine are required .

属性

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4.2H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);2*1H2/t9-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELZBUAWAUZDLF-WWPIYYJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CN)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192736 | |

| Record name | Glycyl tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39630-46-1 | |

| Record name | Glycyl tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039630461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYL TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269373P3AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While glycyl tyrosine itself may not be the primary target in many studies, its interaction with enzymes like carboxypeptidase A provides valuable insights into enzymatic mechanisms. [, ] For instance, research shows that in the crystalline enzyme-substrate complex, solid-state NMR can be used to determine the extent of glycyl tyrosine's amide bond cleavage by carboxypeptidase A. [] This interaction helps understand the enzyme's substrate specificity and catalytic process.

A: Glycyl tyrosine's molecular formula is C11H14N2O4, and its molecular weight is 238.24 g/mol. [] Various spectroscopic techniques, including NMR and vibrational spectroscopy, have been employed to elucidate its structure. [, ] For instance, NMR studies have been crucial in understanding the conformation of glycyl tyrosine when bound to enzymes like carboxypeptidase A. []

A: Glycyl tyrosine's stability under various pH conditions and temperatures is an area of ongoing research. [, , ] Studies have shown that its stability can be influenced by factors like acetylation of the tyrosine residue. [] Understanding its stability profile is crucial for developing suitable formulations and storage conditions, particularly for its potential applications in parenteral nutrition and drug delivery. [, ]

A: Quantum chemical calculations have been employed to investigate intramolecular vibrational redistribution and energy transfer processes in glycyl tyrosine and its cation radicals. [] These calculations provide valuable insights into the molecule's energy landscape and its behavior upon excitation, which can be relevant for understanding photodissociation processes.

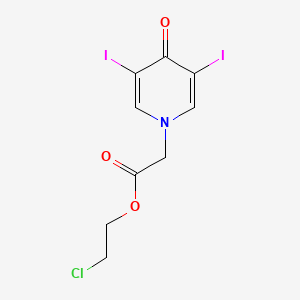

A: Modifications to the structure of glycyl tyrosine, such as iodination of the tyrosine residue, have been explored for various applications. [, ] For example, iodinated cholyl-glycyl-tyrosine has been used to study bile salt transport in rat hepatocytes. [] These studies demonstrate how structural modifications can influence the molecule's interaction with biological systems and its suitability for specific applications.

A: Glycyl tyrosine's stability can be affected by factors such as pH, temperature, and enzymatic degradation. [, ] Research has focused on developing stable formulations for its potential use in parenteral nutrition, where maintaining its integrity during storage and delivery is crucial. [, ]

A: While specific SHE regulations regarding glycyl tyrosine are not explicitly mentioned in the provided research, researchers adhere to general laboratory safety protocols and handle chemicals responsibly. [] This includes proper waste disposal, minimizing exposure to potentially hazardous substances, and following established guidelines for chemical storage and handling.

A: Research on glycyl tyrosine's PK/PD profile primarily focuses on its use in parenteral nutrition. [, , ] Studies have investigated its absorption, distribution, metabolism, and excretion to ensure its safety and efficacy as a source of tyrosine and glycine. [, , ] For example, research has explored its impact on plasma amino acid concentrations in patients with acute renal failure. []

A: While glycyl tyrosine itself might not have a direct therapeutic effect, its efficacy lies in its role as a nutrient source and a tool for studying biological processes. [, , ] In vivo studies have demonstrated its ability to improve nutritional status in malnourished hemodialysis patients when administered as part of a parenteral nutrition regimen. []

ANone: The provided research articles do not offer detailed information regarding these aspects of glycyl tyrosine.

A: Early research on glycyl tyrosine focused on understanding its role as a substrate for enzymes like pepsin and carboxypeptidase A, providing fundamental insights into enzyme kinetics and mechanisms. [, , , ] Over time, research expanded to explore its potential in parenteral nutrition, particularly for individuals with impaired digestive or absorptive functions. [, ] Advancements in analytical techniques, such as solid-state NMR and computational chemistry, have further enriched our understanding of its structural properties and interactions with biological systems. [, ]

A: Glycyl tyrosine research exemplifies cross-disciplinary collaboration, encompassing fields like biochemistry, enzymology, analytical chemistry, and pharmaceutical science. [, , , ] For instance, understanding its interaction with enzymes like carboxypeptidase A has implications for designing more efficient proteases with applications in biotechnology and medicine. [, ] Similarly, its use in parenteral nutrition highlights the synergy between nutritional science and pharmaceutical formulation development. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane](/img/structure/B1441270.png)

![5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1441274.png)